![molecular formula C16H34O3 B14733843 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane CAS No. 5337-70-2](/img/structure/B14733843.png)
1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane is an organic compound with the molecular formula C16H34O3 It is characterized by its complex structure, which includes multiple ether linkages and branched alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane typically involves the reaction of 3-methylbutanol with formaldehyde and subsequent etherification. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the ether bonds .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ether linkages can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alkanes .
Scientific Research Applications
1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether linkages and branched alkyl groups play a crucial role in its reactivity and binding affinity. Pathways involved may include metabolic processes and signal transduction .
Comparison with Similar Compounds
- 1-[Bis(2-methylbutoxy)methoxy]-3-methylbutane
- 1-[Bis(4-methylbutoxy)methoxy]-3-methylbutane
- 1-[Bis(3-ethylbutoxy)methoxy]-3-methylbutane
Comparison: Compared to these similar compounds, 1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane is unique due to its specific branching and ether linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
5337-70-2 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-[bis(3-methylbutoxy)methoxy]-3-methylbutane |
InChI |
InChI=1S/C16H34O3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-16H,7-12H2,1-6H3 |
InChI Key |
VREQXNOSMRESDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(OCCC(C)C)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
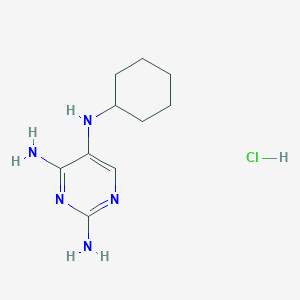
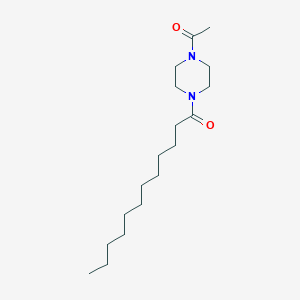
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

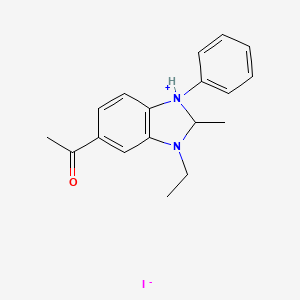
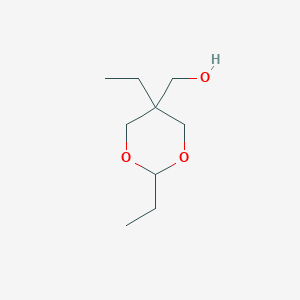
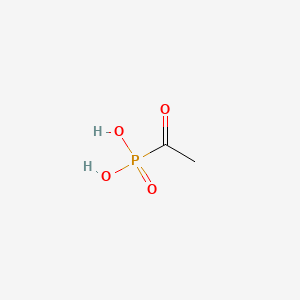

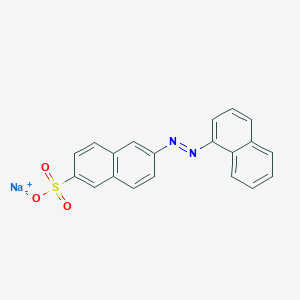
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
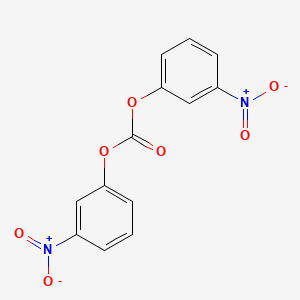
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
